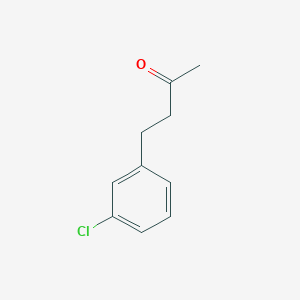

4-(3-Chlorophenyl)butan-2-one

Description

4-(3-Chlorophenyl)butan-2-one is a ketone derivative featuring a chlorophenyl substituent at the third position of the phenyl ring. The chlorine substituent’s electron-withdrawing nature and meta positioning likely influence its chemical reactivity, biological activity, and applications in pharmaceuticals, cosmetics, or materials science. This article compares 4-(3-Chlorophenyl)butan-2-one with structurally related compounds, emphasizing substituent effects on synthesis, bioactivity, and safety.

Properties

IUPAC Name |

4-(3-chlorophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHTXMYUDWHGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293716 | |

| Record name | 4-(3-chlorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3506-73-8 | |

| Record name | 4-(3-Chlorophenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3506-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 91714 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91714 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-chlorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)butan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-chlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

3-Chlorobenzene+Butanoyl chlorideAlCl34-(3-Chlorophenyl)butan-2-one

Industrial Production Methods: On an industrial scale, the production of 4-(3-Chlorophenyl)butan-2-one can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistency of the final product.

Types of Reactions:

Oxidation: 4-(3-Chlorophenyl)butan-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of 4-(3-Chlorophenyl)butan-2-one can yield alcohols. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Aqueous NaOH or NH3 in ethanol.

Major Products:

Oxidation: 4-(3-Chlorophenyl)butanoic acid.

Reduction: 4-(3-Chlorophenyl)butan-2-ol.

Substitution: 4-(3-Hydroxyphenyl)butan-2-one or 4-(3-Aminophenyl)butan-2-one.

Scientific Research Applications

4-(3-Chlorophenyl)butan-2-one has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research explores its potential as a precursor for drug development, particularly in designing anti-inflammatory and analgesic agents.

Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which 4-(3-Chlorophenyl)butan-2-one exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s chlorophenyl group enhances its binding affinity to hydrophobic pockets within proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 4-(3-Chlorophenyl)butan-2-one and its analogs, based on substituent type, position, and evidence-derived

Detailed Analysis of Substituent Effects

Electronic and Steric Influences

- Sulfanyl (para): The -SPh group enhances tyrosinase inhibition via hydrophobic interactions, critical for anti-melanogenic activity .

- Hydroxy/Methoxy (para) : Polar groups (-OH, -OMe) increase solubility but may reduce stability; hydroxyphenyl derivatives require stringent safety regulation due to sensitization risks .

Biological Activity

4-(3-Chlorophenyl)butan-2-one, also known by its chemical formula CHClO, is an organic compound characterized by a butanone backbone with a 3-chlorophenyl substituent. This structural feature significantly influences its biological activity, particularly in enzyme inhibition and receptor interactions. This article explores the compound's synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 4-(3-Chlorophenyl)butan-2-one is typically achieved through Friedel-Crafts acylation , where 3-chlorobenzoyl chloride reacts with propionic acid in the presence of a Lewis acid catalyst like aluminum chloride. This method is favored for its efficiency and yield, allowing for the production of the compound in both laboratory and industrial settings .

Enzyme Inhibition

Research indicates that 4-(3-Chlorophenyl)butan-2-one exhibits notable enzyme inhibition properties. It has been shown to interact with various enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for understanding its role in biochemical pathways and therapeutic applications. The presence of the chlorophenyl group enhances its binding affinity to hydrophobic pockets in proteins, influencing multiple biochemical pathways .

Antimycobacterial Activity

A study highlighted the potential of compounds with similar structural characteristics to inhibit Mycobacterium tuberculosis. The research identified that chlorophenyl rings are tolerated in certain compounds, suggesting that 4-(3-Chlorophenyl)butan-2-one may also exhibit anti-tubercular activity through similar mechanisms . The specific interaction with the MmpL3 protein in M. tuberculosis indicates a promising target for further exploration .

Antifungal Properties

In addition to its antibacterial activity, derivatives of chlorophenyl compounds have shown antifungal properties. For example, 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrated effective antifungal activity against pathogenic strains . This suggests that 4-(3-Chlorophenyl)butan-2-one might have similar potential when modified or used in conjunction with other agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the position of the chlorine atom on the phenyl ring significantly affects the compound's reactivity and biological activity. For instance, variations in chlorine positioning lead to differences in physical properties such as boiling point and solubility, which consequently influence biological interactions .

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(4-Chlorophenyl)butan-2-one | Chlorine at para position | Different reactivity and biological activity |

| 4-(2-Chlorophenyl)butan-2-one | Chlorine at ortho position | Variations in physical properties |

| 4-(3-Fluorophenyl)butan-2-one | Fluorine instead of chlorine | Potential differences in reactivity due to fluorine |

Case Studies

- Antitubercular Screening : A high-throughput screening of a diverse chemical library identified several compounds with anti-tubercular activity, including those structurally related to 4-(3-Chlorophenyl)butan-2-one. The study focused on structure modifications that improved activity while maintaining favorable physicochemical properties .

- Antifungal Evaluation : Research on pyrazole derivatives indicated that compounds bearing a chlorophenyl group exhibited significant antifungal activity against four pathogenic strains, suggesting that modifications of 4-(3-Chlorophenyl)butan-2-one could yield potent antifungal agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.